Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H11ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate typically involves the reaction of 4-chloro-2-cyclopropylpyrimidine-5-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include:
Temperature: Typically maintained at room temperature or slightly elevated.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.
Solvent: Ethanol is used both as a reactant and a solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, or alkoxides are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Hydrolysis: Formation of 4-chloro-2-cyclopropylpyrimidine-5-carboxylic acid.
Oxidation and Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction.
Scientific Research Applications
Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The cyclopropyl group and the pyrimidine ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a cyclopropyl group.
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate: Contains a phenyl group instead of a cyclopropyl group.
Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate: Features an ethyl group in place of the cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4-chloro-2-cyclopropylpyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-5-12-9(6-3-4-6)13-8(7)11/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSRPYXFKHJLDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167615 | |
Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-cyclopropyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001167615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044770-40-2 | |
Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-cyclopropyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044770-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinecarboxylic acid, 4-chloro-2-cyclopropyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001167615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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